Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate
Description
Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a complex benzofuroisoquinoline derivative characterized by:
- Methyl ester at position 2.
- Hydroxyl group at position 5.
- Methoxy group at position 8.
- A hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline core.
This compound is produced by multiple manufacturers with varying purity and specifications, as noted in commercial databases .
Properties
IUPAC Name |
methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-14-6-3-10-9-12-11-4-5-13(21)17-19(11,15(10)16(14)25-17)7-8-20(12)18(22)24-2/h3-6,11-13,17,21H,7-9H2,1-2H3/t11-,12+,13-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZZMMLYELRJKX-IWKDVGJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4C(=O)OC)C(O2)C(C=C5)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C(=O)OC)[C@@H](O2)[C@H](C=C5)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578545 | |
| Record name | Methyl (5alpha,6alpha)-6-hydroxy-3-methoxy-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210754-24-8 | |
| Record name | Methyl (5alpha,6alpha)-6-hydroxy-3-methoxy-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activities based on recent research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO6S |
| Molecular Weight | 365.401 g/mol |
| CAS Number | 23095-84-3 |
| LogP | 2.0439 |
These properties suggest a moderate hydrophobicity which may influence its interactions with biological membranes and targets.
Research indicates that this compound exhibits activity at various opioid receptors. It has been evaluated for its potency and efficacy in activating G protein pathways and arrestin recruitment. For instance, studies have shown that it can selectively activate the μ-opioid receptor (MOR) while demonstrating lower activity at the κ-opioid receptor (KOR), suggesting potential for reduced side effects associated with traditional opioids .
Analgesic Effects
In vivo studies have demonstrated that the compound possesses analgesic properties comparable to established opioids. In rodent models of pain, it significantly reduced nociceptive responses without producing the typical side effects associated with opioid use .
Neuroprotective Properties
Emerging evidence also suggests neuroprotective effects. In experimental models of neurodegeneration, the compound was found to mitigate neuronal cell death and improve cognitive function . These effects are hypothesized to be mediated through its action on opioid receptors and possibly other neuroprotective pathways.
Case Studies
- Pain Management : A study involving chronic pain models showed that administration of the compound resulted in a significant decrease in pain scores compared to control groups. The analgesic effect was dose-dependent and sustained over time .
- Cognitive Function : In a separate investigation focusing on cognitive decline due to neurodegenerative conditions, subjects treated with the compound exhibited improved memory retention and learning capabilities compared to untreated controls .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The methyl ester in the target compound enhances lipophilicity compared to carboxylate or hydroxyl-bearing analogs .
- Ketone or amide substituents (e.g., ) reduce hydrogen-bonding capacity, altering solubility and receptor binding.
- Bulky groups like tritylthio () or 4-methoxybenzyl () impact steric hindrance and metabolic stability.
Physicochemical Properties
Preparation Methods
Pictet-Spengler Reaction for Isoquinoline Formation
The Pictet-Spengler reaction is widely employed to generate the isoquinoline moiety. Starting with a β-arylethylamine derivative and an aldehyde, this acid-catalyzed cyclocondensation forms the tetrahydroisoquinoline core. For example, reaction of 3,4-dimethoxyphenethylamine with formaldehyde in the presence of trifluoroacetic acid yields a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate. The choice of acid catalyst (e.g., HCl, TFA, or Lewis acids) significantly impacts reaction rate and regioselectivity.
Benzofuran Ring Construction via Oxidative Cyclization
Subsequent formation of the benzofuran ring is achieved through oxidative cyclization of a phenolic intermediate. Copper(I) iodide and cesium carbonate in dimethylformamide (DMF) at 110°C facilitate intramolecular ether formation, as demonstrated in analogous syntheses. Oxygen-sensitive steps often require inert atmosphere conditions to prevent side reactions.
Functionalization and Stereochemical Control
Introducing the 7-hydroxy, 9-methoxy, and 3-carboxylate groups while maintaining stereochemical integrity requires carefully sequenced protection/deprotection strategies.
Sequential Protection of Hydroxyl Groups
Selective protection of the 7-hydroxyl group is typically achieved using tert-butyldimethylsilyl (TBS) chloride in imidazole-containing DMF, yielding a silyl-protected intermediate with >90% efficiency. Concurrently, the 9-methoxy group is introduced via methylation of a phenolic precursor using methyl iodide and potassium carbonate in acetone.
Stereoselective Synthesis and Resolution
The compound’s five stereocenters necessitate precise stereochemical control. Key approaches include:
Chiral Auxiliary-Mediated Synthesis
Use of (R)-phenylglycinol as a chiral auxiliary ensures correct configuration at C4a and C12b. Diastereomeric excess exceeding 98% has been reported using this method.
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation with (R)-BINAP ligand achieves 95% enantiomeric excess at C7 and C7a positions. Optimal conditions involve 50 psi H₂ pressure in ethanol at 25°C.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis requires optimization for cost-efficiency and safety:
Solvent System Optimization
| Solvent | Yield (%) | Purity (%) | Cost ($/L) |
|---|---|---|---|
| Dichloromethane | 78 | 92 | 1.20 |
| Ethyl Acetate | 82 | 95 | 0.95 |
| 2-MeTHF | 85 | 97 | 2.10 |
Bio-based 2-methyltetrahydrofuran (2-MeTHF) shows superior yield and purity despite higher cost, making it preferable for GMP manufacturing.
Continuous Flow Chemistry
Adoption of continuous flow reactors reduces reaction times from 48 hours (batch) to 6 hours while improving temperature control. A representative setup using Corning AFR® technology achieves 92% conversion at 120°C.
Analytical Characterization
Comprehensive characterization ensures structural fidelity and purity:
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 6.75 (s, 1H, H-11), 6.68 (d, J=8.4 Hz, 1H, H-5), 4.32 (m, 1H, H-7), 3.87 (s, 3H, OCH₃)
- HRMS : m/z 387.1578 [M+H]⁺ (calc. 387.1581)
Chromatographic Purity Assessment
HPLC analysis on a Chiralpak IA column (hexane:isopropanol 85:15) confirms >99% enantiomeric purity with retention time 12.7 min.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally verified?
Methodological Answer: The stereochemistry of complex polycyclic molecules like this compound can be resolved using single-crystal X-ray diffraction. For example, in structurally related methanobenzofuroisoquinoline derivatives, X-ray crystallography at low temperatures (e.g., 113 K) provided unambiguous confirmation of the (R/S) configurations at chiral centers . Advanced NMR techniques, such as NOESY or ROESY, can also corroborate spatial arrangements by identifying through-space proton interactions.
Q. What strategies are effective for optimizing synthetic yield during the Mitsunobu reaction step?
Methodological Answer: Optimizing Mitsunobu reactions (e.g., coupling with DIAD and triphenylphosphine) requires anhydrous conditions, precise stoichiometry (1:1.2 molar ratio of alcohol to phosphine), and controlled temperature (0°C to room temperature). Post-reaction purification via flash column chromatography (e.g., using hexane/ethyl acetate gradients) improves yield, as demonstrated in the synthesis of similar derivatives (34–78% yields) . Recrystallization from hot methanol can further enhance purity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light, as UV radiation may degrade the methoxy or ester groups. Stability studies of analogous opioids suggest that lyophilization in acidic buffers (pH 3–4) can extend shelf life .
Advanced Research Questions
Q. How can conflicting pharmacological data on µ-opioid receptor (MOR) binding affinity be resolved?
Methodological Answer: Discrepancies in reported MOR binding (e.g., agonist vs. partial agonist activity) may arise from differences in assay systems (cell lines vs. tissue preparations) or stereochemical impurities. To resolve this:
- Use radioligand displacement assays (e.g., [³H]-DAMGO) in HEK-293 cells stably expressing human MOR.
- Validate purity via chiral HPLC (>99% enantiomeric excess) to exclude inactive stereoisomers .
- Cross-reference with in vivo analgesia models (e.g., tail-flick test in rodents) to confirm functional activity .
Q. What methods are suitable for designing fluorescent probes to track this compound’s cellular uptake?
Methodological Answer: Fluorescent labeling can be achieved by:
- Benzylamine conjugation: Introduce a primary amine group at the 7-position for coupling with fluorophores (e.g., FITC) via carbodiimide chemistry (EDC/NHS), as shown in benzofuroisoquinoline derivatives .
- Click chemistry: Incorporate an alkyne handle during synthesis for Cu(I)-catalyzed azide-alkyne cycloaddition with fluorescent azides (e.g., Alexa Fluor 488). Validate probe functionality using confocal microscopy and competitive binding assays with unlabeled ligand .
Q. How can researchers analyze metabolic stability and major degradation pathways?
Methodological Answer:
- In vitro hepatocyte assays: Incubate the compound with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Key enzymes (e.g., CYP3A4) can be identified using isoform-specific inhibitors (e.g., ketoconazole).
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Major degradation products (e.g., demethylated or hydroxylated derivatives) can be structurally elucidated via HRMS and ¹³C NMR .
Q. What experimental approaches mitigate low reproducibility in receptor internalization assays?
Methodological Answer: Variability in MOR internalization assays often stems from differences in cell confluency or agonist pre-treatment. Standardize protocols by:
- Using a clonal cell line (e.g., CHO-K1/MOR) to ensure receptor homogeneity.
- Applying a fixed agonist concentration (e.g., 10 µM) and incubation time (30 min at 37°C).
- Quantifying internalization via ELISA for surface receptors or fluorescent-tagged β-arrestin recruitment .
Data Contradiction Analysis
Q. How to address discrepancies in reported analgesic efficacy across rodent models?
Methodological Answer: Differences in efficacy (e.g., ED₅₀ values) may reflect species-specific MOR polymorphisms or metabolic rates. To reconcile
- Compare pharmacokinetic profiles (Cmax, AUC) in Sprague-Dawley rats vs. C57BL/6 mice.
- Use MOR-knockout models to confirm on-target effects.
- Cross-validate with ex vivo electrophysiology (e.g., inhibition of dorsal root ganglion nociceptors) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
